molecular formula C9H13NO B2571882 2-(Methylamino)benzeneethanol CAS No. 106899-00-7

2-(Methylamino)benzeneethanol

Cat. No.: B2571882
CAS No.: 106899-00-7
M. Wt: 151.209
InChI Key: LQUXNHDBCOAWLB-UHFFFAOYSA-N
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Preparation Methods

The preparation of 2-(Methylamino)benzeneethanol is primarily achieved through chemical synthesis. A common method involves the reaction of a benzyl compound with methylamine, followed by chiral purification to obtain the desired product . The reaction conditions typically include the use of solvents like methanol or ethanol and may require catalysts to enhance the reaction rate. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

2-(Methylamino)benzeneethanol undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(Methylamino)benzeneethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Methylamino)benzeneethanol involves its interaction with specific molecular targets and pathways. It acts on alpha and beta-adrenergic receptors, similar to compounds like epinephrine . Through its action on these receptors, it can influence various physiological processes, including vasodilation and increased vascular permeability.

Comparison with Similar Compounds

2-(Methylamino)benzeneethanol can be compared with other similar compounds such as:

Properties

IUPAC Name

2-[2-(methylamino)phenyl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-10-9-5-3-2-4-8(9)6-7-11/h2-5,10-11H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQUXNHDBCOAWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106899-00-7
Record name 2-[2-(methylamino)phenyl]ethan-1-ol
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